

Application Note: Synthesis of N-(4-Bromophenyl)butanamide

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Compound of Interest

Compound Name: *N*-(4-Bromophenyl)butanamide

CAS No.: 119199-11-0

Cat. No.: B052274

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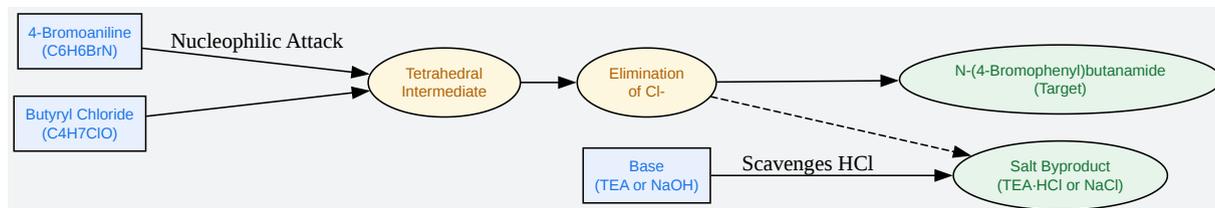
Abstract

This application note details the optimized synthesis of **N-(4-Bromophenyl)butanamide** (also known as 4'-bromobutyranilide), a critical intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol focuses on a nucleophilic acyl substitution pathway using 4-bromoaniline and butyryl chloride.[2][3] We provide two distinct methodologies: a high-purity Anhydrous Acylation (Method A) suitable for drug discovery applications, and a robust Schotten-Baumann (Method B) protocol for scale-up.[1][2] Detailed characterization data, purification strategies, and mechanistic insights are included to ensure reproducibility and high yield (>85%).

Reaction Engineering & Mechanism

Reaction Scheme

The synthesis proceeds via the acylation of the aromatic amine (4-bromoaniline) with an activated acid derivative (butyryl chloride) in the presence of a base to scavenge the generated hydrogen chloride.[3]



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Figure 1: Reaction pathway for the acylation of 4-bromoaniline.[1][2]

Mechanistic Insight

The reaction follows an addition-elimination mechanism:

- Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of butyryl chloride, forming a tetrahedral intermediate.[3]
- Deprotonation: The base (Triethylamine or Hydroxide) removes a proton from the positively charged nitrogen.[2][3]
- Elimination: The carbonyl bond reforms, expelling the chloride ion as a leaving group.[3]
- Irreversibility: The formation of the stable amide bond and the removal of HCl by the base drive the reaction to completion.[3]

Experimental Protocols

Materials & Reagents

Reagent	MW (g/mol)	Equiv.[2][3][4]	Role	Hazards
4-Bromoaniline	172.02	1.0	Nucleophile	Toxic, Irritant
Butyryl Chloride	106.55	1.1 - 1.2	Electrophile	Corrosive, Moisture Sensitive
Triethylamine (TEA)	101.19	1.2 - 1.5	Base (Method A)	Flammable, Corrosive
Dichloromethane (DCM)	84.93	Solvent	Solvent (Method A)	Volatile, Carcinogen Suspect
Sodium Hydroxide (10%)	40.00	2.0	Base (Method B) [1]	Corrosive

Method A: Anhydrous Acylation (High Purity)

Recommended for milligram to gram-scale synthesis requiring high purity for biological testing.
[1]

Step-by-Step Procedure:

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
- Dissolution: Charge the RBF with 4-bromoaniline (1.72 g, 10 mmol) and anhydrous DCM (30 mL). Stir until fully dissolved.
- Base Addition: Add Triethylamine (1.67 mL, 12 mmol) via syringe. Cool the mixture to 0°C using an ice bath.
- Acylation: Dropwise add Butyryl Chloride (1.14 mL, 11 mmol) over 10-15 minutes. Note: The reaction is exothermic; control addition rate to maintain temp < 5°C.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2][3]

- Quench & Workup:
 - Dilute with DCM (20 mL).[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - Wash successively with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.[\[2\]](#)[\[3\]](#)
 - Wash with Sat. NaHCO₃ (2 x 20 mL) to remove excess acid.
 - Wash with Brine (20 mL).[\[2\]](#)[\[3\]](#)
- Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield an off-white solid.[\[2\]](#)[\[3\]](#)

Method B: Schotten-Baumann Conditions (Robust/Scale-Up)

Recommended for larger scales where anhydrous conditions are difficult to maintain.[\[1\]](#)[\[2\]](#)

Step-by-Step Procedure:

- Dissolution: In a 250 mL Erlenmeyer flask, dissolve 4-bromoaniline (10 mmol) in DCM (40 mL).
- Biphasic Setup: Add 10% NaOH solution (20 mL). The mixture will form two layers.[\[2\]](#)[\[3\]](#)
- Addition: While vigorously stirring, add Butyryl Chloride (12 mmol) dropwise.
- Reaction: Stir vigorously for 1 hour at RT. The base neutralizes the HCl in the aqueous phase immediately.[\[3\]](#)
- Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.[\[2\]](#)[\[3\]](#)
- Workup: Wash the organic layer with water and brine.[\[2\]](#)[\[3\]](#)[\[5\]](#) Dry over MgSO₄ and concentrate.

Purification & Characterization Recrystallization Protocol

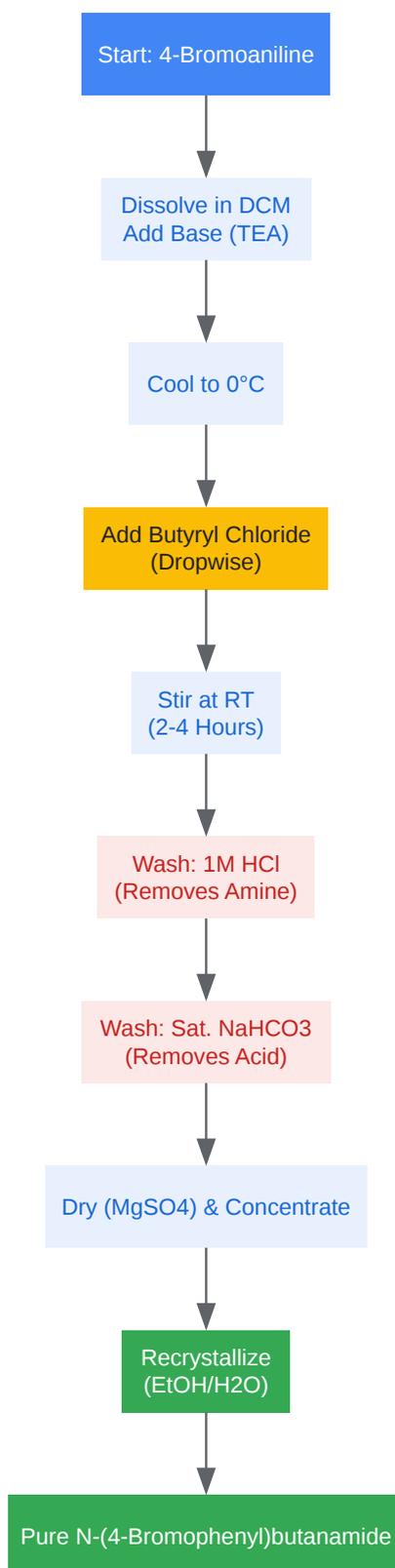
The crude product is typically an off-white solid.[2][3] High purity (>99%) can be achieved via recrystallization.[2][3]

- Solvent System: Ethanol/Water (Preferred) or Ethyl Acetate/Hexane.[2][3]
- Procedure:
 - Dissolve crude solid in minimum boiling Ethanol.[2][3]
 - Add warm water dropwise until persistent turbidity is observed.
 - Allow to cool slowly to RT, then to 4°C.
 - Filter crystals and wash with cold aqueous ethanol.

Analytical Data (Expected)

Parameter	Value / Description	Notes
Appearance	White crystalline solid	
Melting Point	90 – 110 °C (Estimated range)	Note: Analog N-(4-bromophenyl)acetamide melts at 166-170°C [1].[1][2] The butyl chain lowers MP.[2][3]
¹ H NMR (CDCl ₃)	δ 7.45 (d, 2H, Ar-H), 7.38 (d, 2H, Ar-H), 7.20 (br s, 1H, NH), 2.33 (t, 2H, CO-CH ₂), 1.76 (m, 2H, CH ₂), 1.01 (t, 3H, CH ₃)	Characteristic AA'BB' aromatic pattern.[1][3]
IR Spectrum	3290 cm ⁻¹ (N-H str), 1660 cm ⁻¹ (C=O amide I), 1530 cm ⁻¹ (Amide II)	Diagnostic Amide bands.

Workflow Visualization



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Figure 2: Experimental workflow for Method A (Anhydrous Acylation).[1]

Troubleshooting & Optimization

- Problem: Colored Impurities.
 - Cause: Oxidation of 4-bromoaniline prior to reaction.[2][3]
 - Solution: Use freshly recrystallized aniline or add a pinch of sodium dithionite during the aqueous workup.[2][3]
- Problem: Low Yield.
 - Cause: Hydrolysis of butyryl chloride due to wet solvent.[2][3]
 - Solution: Ensure DCM is anhydrous (distilled over CaH_2 or molecular sieves).[2][3]
Increase acid chloride equivalents to 1.2.
- Problem: Oiling Out during Recrystallization.
 - Cause: Cooling too rapidly or too much water added.[2][3]
 - Solution: Re-heat to dissolve, add a seed crystal, and cool very slowly.

References

- National Institute of Standards and Technology (NIST).Acetamide, N-(4-bromophenyl)- IR Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[2][3] Available at: [\[Link\]](#)
- PubChem.4'-Bromoacetanilide Compound Summary. National Library of Medicine.[2][3] Available at: [\[Link\]](#)
- Organic Syntheses.General Procedures for Acylation of Amines. (Standard Reference for Schotten-Baumann and Anhydrous methods). Adapted from Org. Synth. Coll. Vol. 1, p. 82.[2][3]

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Sources

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- [3. researchgate.net \[researchgate.net\]](#)
- [4. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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